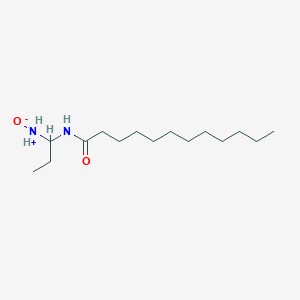
1-(Dodecanoylamino)propyl-oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely used in personal care products such as shampoos, body washes, and liquid soaps due to its mildness and ability to produce rich lather . The compound is known for its amphoteric nature, meaning it has both a positively charged (cationic) and a negatively charged (anionic) part of its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dodecanoylamino)propyl-oxidoazanium involves a two-step process. The first step is the reaction of dimethylaminopropylamine (DMAPA) with fatty acids from coconut or palm kernel oil, primarily lauric acid. This reaction forms an amide through the selective addition of the primary amine in DMAPA . The second step involves the reaction of the resulting amide with chloroacetic acid, leading to the formation of a quaternary ammonium center through a quaternization reaction .
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Dodecanoylamino)propyl-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1-(Dodecanoylamino)propyl-oxidoazanium has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is used in biological research for cell lysis and protein extraction.
Medicine: It is used in the formulation of pharmaceutical products due to its mildness and low toxicity.
Industry: The compound is used in the production of personal care products, detergents, and cleaning agents.
Mechanism of Action
The mechanism of action of 1-(Dodecanoylamino)propyl-oxidoazanium involves its amphoteric nature, allowing it to interact with both positively and negatively charged molecules. This interaction disrupts the cell membrane of microorganisms, leading to cell lysis and death . The compound also acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
Cocamide DEA: Another surfactant derived from coconut oil, but with different chemical properties.
Lauramidopropyl betaine: Similar in structure but with variations in the alkyl chain length.
Cocamidopropyl hydroxysultaine: A similar compound with a sulfonate group instead of a carboxylate group.
Uniqueness
1-(Dodecanoylamino)propyl-oxidoazanium is unique due to its balanced amphoteric nature, making it suitable for a wide range of applications. Its mildness and low toxicity make it a preferred choice in personal care products .
Properties
Molecular Formula |
C15H32N2O2 |
|---|---|
Molecular Weight |
272.43 g/mol |
IUPAC Name |
1-(dodecanoylamino)propyl-oxidoazanium |
InChI |
InChI=1S/C15H32N2O2/c1-3-5-6-7-8-9-10-11-12-13-15(18)16-14(4-2)17-19/h14H,3-13,17H2,1-2H3,(H,16,18) |
InChI Key |
DCQRVVIJEFBUIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC)[NH2+][O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















